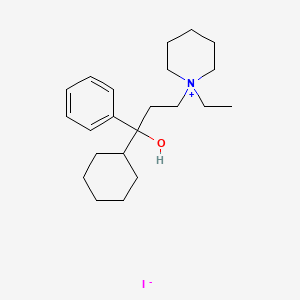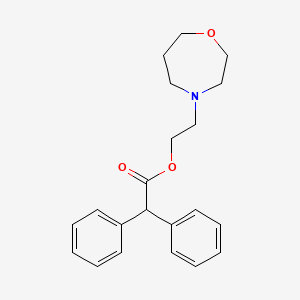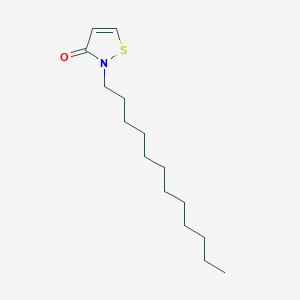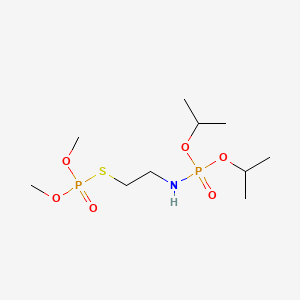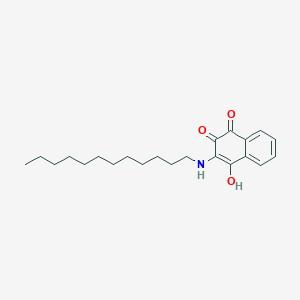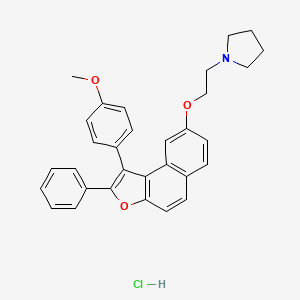
Oxazole, 2,5-dimethyl-4-propyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2,5-dimethyl-4-propyl is a heterocyclic organic compound with the molecular formula C8H13NO. It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxazoles, including Oxazole, 2,5-dimethyl-4-propyl, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: Industrial production often utilizes flow chemistry techniques to enhance safety and efficiency. For example, the cyclodehydration of β-hydroxy amides can be performed using Deoxo-Fluor® at room temperature, followed by oxidative aromatization using commercial manganese dioxide . This method allows for continuous production and minimizes the need for additional purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Oxazole, 2,5-dimethyl-4-propyl undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Oxidative aromatization can be achieved using reagents like manganese dioxide, NiO2, or CuBr2/DBU.
Reduction: Reduction reactions often involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the C2 position, facilitated by the presence of electron-donating groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aromatic oxazoles, while reduction can produce various reduced oxazole derivatives .
Applications De Recherche Scientifique
Oxazole, 2,5-dimethyl-4-propyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oxazole, 2,5-dimethyl-4-propyl involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity through non-covalent interactions . The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
Oxazole, 2,5-dimethyl-4-propyl can be compared to several similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
30674-60-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2,5-dimethyl-4-propyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-5-8-6(2)10-7(3)9-8/h4-5H2,1-3H3 |
Clé InChI |
GVCPWBGRQAPLQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(OC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





